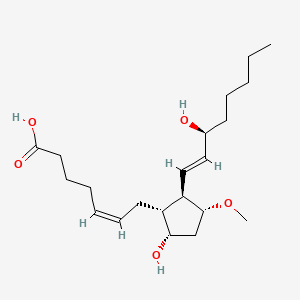![molecular formula C26H46NO7P B1235546 [3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 77518-34-4](/img/structure/B1235546.png)
[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid compound with the molecular formula C26H46NO7P and a molecular weight of 515.62 g/mol It is a derivative of lecithin, a class of phospholipids that are major components of cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of lecithin with parinaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include parinaric acid , lecithin , and catalysts such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Techniques such as solvent extraction , chromatography , and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products Formed
Oxidation: Formation of peroxides and epoxides.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted phospholipids.
Scientific Research Applications
[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of [3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its integration into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating their function. Molecular targets include phospholipases , lipid rafts , and membrane receptors . Pathways involved include signal transduction and membrane trafficking .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but lacks the parinaric acid moiety.
Phosphatidylethanolamine: Another phospholipid with different head group properties.
Phosphatidylserine: Contains a serine head group, differing in its biological functions
Uniqueness
[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its incorporation of parinaric acid, which imparts distinct chemical and physical properties. This makes it particularly useful in studies of lipid oxidation and membrane dynamics .
Properties
CAS No. |
77518-34-4 |
|---|---|
Molecular Formula |
C26H46NO7P |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h5-12,25,28H,13-24H2,1-4H3/b6-5-,8-7-,10-9-,12-11- |
InChI Key |
WNOHIXUXODNUJX-DFTTVGJESA-N |
SMILES |
CC=CC=CC=CC=CCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
C/C=C\C=C/C=C\C=C/CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CC=CC=CC=CC=CCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
2-all trans-parinoyllecithin 2-parinarolyllecithin 2-parinaroyl-PC 2-parinaroylphosphatidylcholine 2-PRNL parinaroyl-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1235463.png)
![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
![rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylicacid](/img/structure/B1235467.png)





![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)


![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)

